3-Bromo Carbidopa

Catalog No.
S1774645
CAS No.
1246819-09-9
M.F
C10H13BrN2O4
M. Wt
305.128
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo Carbidopa

CAS Number

1246819-09-9

Product Name

3-Bromo Carbidopa

IUPAC Name

3-(3-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Molecular Formula

C10H13BrN2O4

Molecular Weight

305.128

InChI

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-6(11)8(15)7(14)3-5/h2-3,13-15H,4,12H2,1H3,(H,16,17)

InChI Key

FHNPUJKHGIKUPC-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C(=C1)Br)O)O)(C(=O)O)NN

Quality Control and Assurance:

3-Bromo Carbidopa plays a crucial role in the quality control and assurance processes of Carbidopa, a medication used to treat Parkinson's disease. It serves as a working standard or secondary reference standard []. This means it helps ensure the consistency and purity of commercially produced Carbidopa and related formulations []. Additionally, 3-Bromo Carbidopa can be utilized during the Abbreviated New Drug Application (ANDA) filing process with the FDA []. This application allows for the approval of generic versions of already established drugs, and 3-Bromo Carbidopa helps demonstrate the bioequivalence of the generic drug to the brand name version [].

3-Bromo Carbidopa is a chemical compound that serves as a derivative of Carbidopa, which is primarily used in the treatment of Parkinson's disease. Its molecular formula is C10H12BrN2O4, and it has a molecular weight of approximately 288.12 g/mol. The compound features a bromine atom substituted at the 3-position of the phenyl ring of Carbidopa, which can influence its chemical properties and biological interactions. While 3-Bromo Carbidopa does not possess therapeutic value, it is often regarded as an impurity or byproduct in the synthesis of Carbidopa itself, arising from bromination reactions during its production.

3-Bromo Carbidopa is not a therapeutic agent and has no known mechanism of action in the human body.

There is no dedicated research on the safety hazards of 3-Bromo Carbidopa. However, considering its structural relation to Carbidopa, it is likely to share some of its properties. Carbidopa is generally well-tolerated, but side effects like nausea, vomiting, and dizziness can occur [].

As an unwanted impurity, the presence of 3-Bromo Carbidopa in Carbidopa medication needs to be minimized to ensure the efficacy and safety of the drug. Regulatory bodies set strict limits on the acceptable amount of impurities in pharmaceutical products [].

, including:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield alcohols or amines when treated with reducing agents such as sodium borohydride.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, leading to diverse derivatives depending on the nucleophile used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.

The synthesis of 3-Bromo Carbidopa typically involves the bromination of Carbidopa. A common method includes reacting Carbidopa with a brominating agent such as N-bromosuccinimide in a solvent like dimethylformamide under controlled temperature conditions. This process aims to selectively introduce the bromine atom at the 3-position without over-bromination.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but scaled up for higher yields and purity. Techniques such as recrystallization or chromatography are utilized for purification after synthesis.

3-Bromo Carbidopa is primarily used in quality control processes for Carbidopa formulations. It acts as a secondary reference standard to ensure the consistency and purity of commercially produced Carbidopa. Additionally, it plays a role in the Abbreviated New Drug Application process for generic drug approval by demonstrating bioequivalence to established formulations.

Several compounds share structural similarities with 3-Bromo Carbidopa. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
CarbidopaCore structureTherapeutic agent for Parkinson's disease
2-Bromo CarbidopaSimilar brominationDifferent bromination position (2-position)
LevodopaCore structurePrecursor to dopamine; crosses blood-brain barrier
DihydroxyphenylalanineCore structureDirectly involved in dopamine synthesis

Uniqueness of 3-Bromo Carbidopa

The uniqueness of 3-Bromo Carbidopa lies in its specific bromination at the 3-position, which may affect steric hindrance and interactions with enzymes compared to its parent compound, Carbidopa. While it does not exhibit therapeutic effects, its role as an impurity highlights the importance of controlling synthesis processes in pharmaceutical production.

Molecular Structure and Formula

3-Bromo Carbidopa represents a brominated derivative of carbidopa, characterized by the substitution of a bromine atom at the 3-position of the aromatic ring [1] [2]. The compound's chemical name is 3-(3-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid [6] [7]. The molecular formula is C₁₀H₁₃BrN₂O₄, which reflects the addition of a bromine atom to the basic carbidopa structure [1] [2] [3].

The structural framework consists of a benzene ring substituted with two hydroxyl groups at positions 4 and 5, a bromine atom at position 3, and a propanoic acid side chain containing a hydrazine moiety and a methyl group [1] [6]. This molecular architecture places 3-Bromo Carbidopa within the category of aromatic amino acid derivatives, specifically as a halogenated phenolic compound [4] [7].

The compound exists as a racemic mixture, though the (S)-enantiomer configuration is more commonly referenced in pharmaceutical contexts [7]. The presence of the bromine substituent significantly alters the electronic properties of the parent carbidopa molecule, creating distinct chemical and physical characteristics [1] [3].

Physical Properties

Molecular Weight and Composition

The molecular weight of 3-Bromo Carbidopa is 305.13 g/mol [1] [2] [4]. The elemental composition consists of carbon (39.36%), hydrogen (4.29%), bromine (26.19%), nitrogen (9.18%), and oxygen (20.98%) [1] [3]. The exact mass has been determined to be 304.005859 g/mol, providing precise identification for analytical purposes [3].

PropertyValueSource
Molecular Weight305.13 g/mol [1] [2] [4]
Exact Mass304.005859 g/mol [3]
Molecular FormulaC₁₀H₁₃BrN₂O₄ [1] [2] [3]
Carbon Content39.36% [1]
Hydrogen Content4.29% [1]
Bromine Content26.19% [1]

Melting and Boiling Points

The boiling point of 3-Bromo Carbidopa has been predicted to be 531.0 ± 50.0 °C at standard atmospheric pressure [1] [3]. For comparison, the structurally related 2-Bromo (S)-Carbidopa exhibits a melting point greater than 145°C with decomposition [8]. The high boiling point reflects the compound's hydrogen bonding capabilities through its hydroxyl and hydrazine functional groups [1] [3].

The thermal stability of the compound is influenced by the presence of multiple functional groups capable of intramolecular interactions [8]. The predicted boiling point indicates that the compound would likely decompose before reaching its theoretical boiling temperature under normal conditions [1] [3].

Density and Solubility Profile

The predicted density of 3-Bromo Carbidopa is 1.738 ± 0.06 g/cm³, indicating a relatively dense solid due to the presence of the heavy bromine atom [1] [8]. This density value is consistent with other brominated aromatic compounds of similar molecular structure [3].

Regarding solubility characteristics, 3-Bromo Carbidopa demonstrates limited solubility in water, similar to its parent compound carbidopa [11] [12]. The compound shows slight solubility in methanol and dimethyl sulfoxide, which are commonly used solvents for pharmaceutical analysis [6] [8]. The polar surface area has been calculated as 115.81 Ų, contributing to its moderate polarity and solubility behavior [3].

The compound's solubility profile is significantly influenced by pH conditions, with increased solubility observed under acidic conditions due to protonation of the hydrazine group [8] [12]. Storage recommendations typically specify refrigeration at 2-8°C under inert atmosphere conditions to maintain stability [6] [8].

Chemical Properties

Acid-Base Characteristics and pKa Values

The acid-base behavior of 3-Bromo Carbidopa is governed by multiple ionizable functional groups within its structure [1] [8]. The predicted pKa value for the compound is 3.31 ± 0.16, which is attributed to the carboxylic acid functionality [1]. This value is comparable to the pKa of 3.35 ± 0.19 observed for the related 2-Bromo (S)-Carbidopa [8].

The presence of two phenolic hydroxyl groups contributes additional acidic character to the molecule [18] [19]. Dihydroxybenzene compounds typically exhibit pKa values in the range of 9-13 for their hydroxyl groups, depending on the substitution pattern and electronic effects [19] [22]. The electron-withdrawing effect of the bromine substituent is expected to lower these pKa values relative to the unsubstituted parent compound [18] [22].

The hydrazine moiety represents the basic site in the molecule, with nitrogen-containing functional groups in hydrazine derivatives typically exhibiting pKa values in the range of 12-17 for the first deprotonation [20] [23]. The specific electronic environment created by the aromatic ring and carboxylic acid group influences the exact basicity of this site [23].

Stability and Reactivity Patterns

3-Bromo Carbidopa exhibits moderate chemical stability under standard storage conditions, though it is sensitive to oxidation and light exposure [6] [8]. The compound is classified as hygroscopic, requiring storage under controlled humidity conditions to prevent degradation [8] [13].

The bromine substituent significantly influences the compound's reactivity profile through its electron-withdrawing inductive effect and potential participation in substitution reactions [28] [36]. The aromatic bromide functionality makes the compound susceptible to nucleophilic aromatic substitution reactions, particularly under elevated temperatures or in the presence of strong nucleophiles [42] [43].

The dihydroxyphenyl moiety is prone to oxidation reactions, forming quinone-type structures under oxidative conditions [35]. This reactivity is enhanced by the electron-withdrawing effect of the bromine atom, which stabilizes the oxidized products [35] [38]. The stability of the compound is further influenced by the hydrazine group, which can undergo oxidation to form azo compounds or participate in condensation reactions [20] [23].

Storage stability studies indicate that the compound should be maintained under refrigerated conditions and protected from light to minimize degradation pathways [6] [8]. The presence of multiple reactive functional groups necessitates careful handling and storage protocols to maintain chemical integrity [8] [13].

Chemical Bonding and Electronic Structure

The electronic structure of 3-Bromo Carbidopa is characterized by extensive conjugation between the aromatic ring system and the electron-donating hydroxyl groups [14] [32]. Density functional theory calculations on related carbidopa derivatives reveal significant charge delocalization throughout the aromatic system [14] [27].

The bromine substituent introduces both inductive and mesomeric effects that alter the electron density distribution in the aromatic ring [28] [36]. The halogen atom withdraws electron density through its inductive effect while providing weak π-donation through its lone pairs [36] [39]. This dual electronic influence affects both the reactivity and spectroscopic properties of the compound [28] [36].

Molecular orbital analysis of similar dihydroxybenzene derivatives indicates that the highest occupied molecular orbital is typically localized on the aromatic ring with significant contribution from the hydroxyl oxygen atoms [32] [34]. The lowest unoccupied molecular orbital often involves the aromatic π* system with contributions from the electron-withdrawing substituents [32] [37].

The hydrogen bonding capabilities of 3-Bromo Carbidopa are substantial due to the presence of multiple donor and acceptor sites [12] [16]. Intramolecular hydrogen bonding between the hydroxyl groups stabilizes specific conformations, while intermolecular hydrogen bonding influences crystal packing and solubility behavior [12] [14].

The synthesis of 3-Bromo Carbidopa involves the selective introduction of a bromine atom at the meta position of the aromatic ring of carbidopa . The bromination process typically follows an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring of carbidopa acts as a nucleophile toward electrophilic bromine species . The presence of hydroxyl groups at the 4 and 5 positions of the aromatic ring significantly influences the regioselectivity of the bromination reaction, directing the incoming bromine atom predominantly to the 3-position [3].

The bromination mechanism proceeds via generation of a bromonium ion (Br⁺), which attacks the electron-rich aromatic ring of carbidopa . The hydroxyl substituents on the carbidopa molecule act as electron-donating groups, activating the aromatic ring toward electrophilic attack while simultaneously directing the substitution to the meta position relative to these groups [3]. This regioselectivity is governed by both electronic and steric factors, with the meta position being favored due to reduced steric hindrance compared to the ortho positions [4].

Research has demonstrated that the bromination of carbidopa can be achieved using various brominating agents, with each method offering distinct advantages in terms of selectivity, yield, and reaction conditions [5] . The choice of brominating agent and reaction conditions significantly affects the formation of 3-Bromo Carbidopa as the major product while minimizing the formation of undesired regioisomers and dibrominated products [6].

Regioselective Bromination Strategies

Regioselective bromination strategies for producing 3-Bromo Carbidopa focus on maximizing the formation of the desired meta-brominated product while minimizing side reactions [3] [7]. The regioselectivity of bromination in aromatic compounds is primarily determined by the nature and position of existing substituents on the aromatic ring [3]. In the case of carbidopa, the hydroxyl groups at positions 4 and 5 act as strong electron-donating substituents that direct electrophilic aromatic substitution to the meta position [3] [8].

Studies on electrophilic aromatic bromination have shown that π-donor substituents, such as hydroxyl groups, direct bromination to positions in the preferential order of para > ortho > meta [3]. However, in the specific case of carbidopa, steric factors and the presence of multiple hydroxyl groups create a unique environment where meta-bromination becomes favored [4]. The regioselectivity can be enhanced through careful selection of reaction conditions, including temperature, solvent, and brominating agent concentration [6] [9].

Temperature control plays a crucial role in achieving high regioselectivity [3]. Lower reaction temperatures generally favor higher selectivity by reducing the number of effective collisions and preventing over-bromination [3] [6]. Research has indicated that reactions performed at temperatures between 0-10°C provide optimal regioselectivity for 3-Bromo Carbidopa formation [6] [9]. Additionally, the use of polar aprotic solvents such as dimethylformamide has been found to enhance regioselectivity by stabilizing the transition state and controlling the reaction kinetics .

N-Bromosuccinimide-Mediated Synthesis

N-Bromosuccinimide (NBS) has emerged as the preferred brominating agent for the synthesis of 3-Bromo Carbidopa due to its excellent regioselectivity and ease of handling [10] [11]. NBS offers several advantages over other brominating agents, including its solid form at room temperature, which facilitates accurate dosing and reduces handling hazards associated with liquid bromine [11] [12]. The mechanism of NBS-mediated bromination involves the in situ generation of molecular bromine through hydrolysis or the direct transfer of electrophilic bromine to the aromatic substrate [10] [11].

The synthesis using NBS typically involves dissolving carbidopa in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the controlled addition of NBS at low temperatures [6]. Research has shown that the optimal conditions for NBS-mediated bromination include a temperature range of 0-10°C, a reaction time of 2-4 hours, and a molar ratio of NBS to carbidopa of approximately 1.2:1 [6]. These conditions provide yields ranging from 70-85% with high regioselectivity for the 3-bromo isomer .

The reaction mechanism involves the initial formation of a bromonium ion intermediate, followed by nucleophilic attack by the aromatic ring [10]. The succinimide byproduct formed during the reaction can be easily separated from the desired product through simple crystallization or washing procedures [11]. Studies have demonstrated that the reaction proceeds smoothly under mild conditions and can be scaled up for industrial production with appropriate safety measures [9] [13].

Recent investigations have focused on optimizing the NBS-mediated synthesis to minimize the formation of dibrominated impurities [6]. The use of controlled addition techniques, where NBS is added slowly to the reaction mixture, has been shown to significantly reduce over-bromination and improve product selectivity [9] [13]. Additionally, the incorporation of process analytical technology (PAT) for real-time monitoring of the bromination reaction has enhanced process control and product quality [14].

Industrial Scale Production Considerations

The scale-up of 3-Bromo Carbidopa synthesis from laboratory to industrial scale requires careful consideration of safety, efficiency, and economic factors [15] [9] [13]. Industrial bromination processes must address the challenges associated with handling brominating agents, controlling exothermic reactions, and managing potentially hazardous byproducts [9] [13]. The implementation of continuous manufacturing techniques has shown promise for improving the safety and efficiency of large-scale bromination processes [16] [17] [18].

Safety considerations for industrial-scale bromination include the proper handling and storage of brominating agents, adequate ventilation systems, and emergency response procedures [9] [13]. The exothermic nature of bromination reactions necessitates precise temperature control through efficient heat removal systems [9]. Research has identified potential hazardous side reactions between NBS and certain solvents, particularly 2-methyltetrahydrofuran, which can lead to uncontrolled exothermic reactions [9] [13]. These findings have led to the development of safer solvent systems and improved process control strategies.

Economic factors influencing industrial production include raw material costs, energy consumption, waste management, and product yield [15] [17]. The selection of brominating agents must balance cost considerations with performance requirements [15]. While NBS is more expensive than molecular bromine, its superior selectivity and ease of handling often justify the additional cost in pharmaceutical applications [11]. Process optimization studies have focused on maximizing yield while minimizing solvent consumption and waste generation [17] [19].

Continuous flow processing has emerged as a promising approach for industrial-scale bromination [16] [17] [18]. Continuous systems offer advantages including improved heat and mass transfer, better process control, and reduced safety risks associated with large batch operations [16] [18]. Research on continuous-flow photo-bromination using LED technology has demonstrated the feasibility of producing multi-kilogram quantities of brominated products with excellent selectivity and safety profiles [18].

Environmental considerations for industrial bromination include the management of halogenated waste streams and the implementation of green chemistry principles [19]. Electrochemical bromination methods have been developed as environmentally friendly alternatives to traditional chemical bromination [19]. These methods use sodium bromide as a bromine source and can be operated under mild conditions with reduced waste generation [19].

Purification and Crystallization Techniques

The purification of 3-Bromo Carbidopa requires specialized techniques to achieve pharmaceutical-grade purity while maintaining product stability [14] [20]. The compound exists as a racemic mixture or can be prepared in optically pure form, depending on the synthetic route employed [21] [22]. Purification strategies must address the removal of unreacted starting materials, brominating agent residues, and potential brominated impurities [20].

Crystallization represents the primary purification method for 3-Bromo Carbidopa, as it allows for the selective isolation of the desired product while rejecting impurities [14] [20]. The crystallization process typically involves dissolving the crude product in a suitable solvent system, followed by controlled precipitation through temperature reduction or antisolvent addition [20]. Research has shown that acidic conditions facilitate dissolution, while alkaline conditions promote crystallization [20].

The choice of crystallization solvent significantly affects product purity and yield [24] [20]. Commonly employed solvents include water, ethanol, and mixed solvent systems [24] [20]. The pH of the crystallization medium plays a crucial role, with acidic conditions (pH 3-5) favoring dissolution and basic conditions (pH 8-9) promoting crystallization [20]. Temperature control during crystallization is essential to prevent decomposition and ensure optimal crystal formation [24].

Advanced crystallization techniques such as seeded crystallization and controlled cooling profiles have been employed to improve product quality [14]. Seeded crystallization involves the addition of pure 3-Bromo Carbidopa crystals to initiate nucleation and control crystal growth [14]. This technique helps achieve consistent particle size distribution and improved filtration characteristics [14]. Controlled cooling profiles, typically involving gradual temperature reduction over several hours, promote the formation of well-formed crystals with reduced surface defects [24].

Recrystallization serves as a final purification step to achieve pharmaceutical-grade purity [20]. The process involves redissolving the crystallized product and repeating the crystallization procedure under optimized conditions [20]. Multiple recrystallization cycles may be necessary to achieve the required purity levels, typically exceeding 99% [20]. The use of activated carbon for decolorization during the purification process has been shown to effectively remove colored impurities and improve product appearance [20].

Quality control during purification involves monitoring impurity levels using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy [25] [26]. These methods enable the detection and quantification of process-related impurities, including unreacted carbidopa, dibrominated products, and degradation impurities [27] [28]. The implementation of process analytical technology (PAT) allows for real-time monitoring of the purification process and ensures consistent product quality [14].

XLogP3

-1.5

Dates

Last modified: 08-15-2023

Explore Compound Types